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molecular formula C15H14FN3O3 B8638116 N-(4-Fluorophenyl)-2-(2-oxobutoxy)pyrimidine-5-carboxamide CAS No. 923292-38-0

N-(4-Fluorophenyl)-2-(2-oxobutoxy)pyrimidine-5-carboxamide

Cat. No. B8638116
M. Wt: 303.29 g/mol
InChI Key: RGXOTTHTTXAEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07176310B1

Procedure details

2-[(Methoxymethylcarbamoyl)methoxy]pyrimidine-5-carboxylic acid (4-fluorophenyl)amide (prepared as in Example 4, 60 mg, 0.18 mmol) was suspended in 1.8 mL THF and cooled to 0° C. Ethyl magnesium bromide (1 M in THF, 0.45 mL, 0.45 mmol) was added dropwise while maintaining internal reaction temperature between 0° C. and 5° C. The reaction mixture was warmed to ambient temperature and held for 1 h. The reaction mixture was cooled back to 0° C. and a second addition (0.45 mL, 0.45 mmol) of Grignard reagent was performed. The reaction was warmed to ambient temperature and held for 2.5 hours. The reaction was quenched with 0.1 M HCl and diluted with ethyl acetate. The organic layer was separated, dried using Na2SO4 and concentrated to 36 mg of yellow oil. The crude material was purified by SiO2 chromatography to deliver 8 mg (15% yield) of the titled compound. ESI-MS m/z 304 (MH+), 302 (M−H−).
Name
2-[(Methoxymethylcarbamoyl)methoxy]pyrimidine-5-carboxylic acid (4-fluorophenyl)amide
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0.45 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.8 mL
Type
solvent
Reaction Step Four
Yield
15%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([C:11]2[CH:12]=[N:13][C:14]([O:17][CH2:18][C:19](=[O:24])NCOC)=[N:15][CH:16]=2)=[O:10])=[CH:4][CH:3]=1.[CH2:25]([Mg]Br)[CH3:26]>C1COCC1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][C:9]([C:11]2[CH:16]=[N:15][C:14]([O:17][CH2:18][C:19](=[O:24])[CH2:25][CH3:26])=[N:13][CH:12]=2)=[O:10])=[CH:6][CH:7]=1

Inputs

Step One
Name
2-[(Methoxymethylcarbamoyl)methoxy]pyrimidine-5-carboxylic acid (4-fluorophenyl)amide
Quantity
60 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)NC(=O)C=1C=NC(=NC1)OCC(NCOC)=O
Step Two
Name
Quantity
0.45 mL
Type
reactant
Smiles
C(C)[Mg]Br
Step Three
Name
Grignard reagent
Quantity
0.45 mL
Type
reactant
Smiles
Step Four
Name
Quantity
1.8 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining internal reaction temperature between 0° C. and 5° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled back to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to ambient temperature
WAIT
Type
WAIT
Details
held for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 0.1 M HCl
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 36 mg of yellow oil
CUSTOM
Type
CUSTOM
Details
The crude material was purified by SiO2 chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)NC(=O)C=1C=NC(=NC1)OCC(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8 mg
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 14.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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